molecular formula C15H18O3 B1613514 cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-18-6

cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1613514
CAS RN: 733740-18-6
M. Wt: 246.3 g/mol
InChI Key: CRUKTNRPTRXQRA-QWHCGFSZSA-N
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Description

“Cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-18-6 . The compound is not chirally pure and contains a mixture of enantiomers .


Molecular Structure Analysis

The compound has a molecular weight of 246.31 . Its IUPAC name is (1R,2S)-2-(2,4-dimethylbenzoyl)cyclopentanecarboxylic acid . The InChI code is 1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 .


Physical And Chemical Properties Analysis

The compound contains a total of 36 atoms; 18 Hydrogen atoms, 15 Carbon atoms, and 3 Oxygen atoms . It also contains a total of 37 bonds; 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), and 1 hydroxyl group .

Scientific Research Applications

Analytical Methodologies

Research has developed advanced analytical methodologies for detecting metabolites of synthetic pyrethroids, a class of compounds related to "cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid". These methodologies utilize solid-phase extraction followed by gas chromatography-tandem mass spectrometry, highlighting their significance in monitoring human exposure to synthetic pyrethroids through urine analysis (Arrebola et al., 1999). Further developments include isotope dilution high-performance liquid chromatography–tandem mass spectrometry for quantifying urinary metabolites of synthetic pyrethroids, demonstrating the method's efficacy in assessing exposure levels (Baker, Olsson, & Barr, 2004).

Synthetic Applications

The compound's framework has inspired synthetic strategies in organic chemistry. For example, a study on the palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids revealed the remarkable influence of the ligand's nature on the reaction's efficiency, indicating the compound's utility in facilitating high-yield cross-coupling reactions (Feuerstein et al., 2001). Another research effort focused on the reactivity of dimethoxy-dimethylcyclohexa-diene derivatives under various conditions, providing insights into nucleophilic substitution reactions critical for synthesizing complex organic molecules (Alonso, Barba, & Yus, 1990).

Conformational Studies

Conformational studies of cyclic amino acids, including those structurally related to "this compound", have been conducted to understand their stereochemistry and application in peptide synthesis. For instance, research on the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid highlights the importance of conformational analysis in developing pharmaceuticals and bioactive compounds (Péter & Fülöp, 1995).

Catalysis

The compound's structural motif has been utilized in catalysis research, as illustrated by the study on cis,dihydroxylation and epoxidation of alkenes, demonstrating the catalyst's efficiency and selectivity in organic synthesis (de Boer et al., 2005).

properties

IUPAC Name

(1R,2S)-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUKTNRPTRXQRA-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641317
Record name (1R,2S)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

733740-18-6
Record name (1R,2S)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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